

An In-depth Technical Guide to Heptyl Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl octanoate*

Cat. No.: *B1208286*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl octanoate (C15H30O2) is a fatty acid ester recognized for its characteristic fruity fragrance and flavor.^{[1][2][3]} This document provides a comprehensive technical overview of **heptyl octanoate**, including its molecular and physicochemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information. The information is intended to support researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and material science.

Molecular and Physicochemical Properties

Heptyl octanoate, also known as heptyl caprylate, is the ester formed from the condensation of heptanol and octanoic acid.^{[1][4]} Its fundamental properties are summarized below.

Core Molecular Information

Property	Value	Source
Molecular Formula	C15H30O2	[1] [4] [5] [6]
Molecular Weight	242.40 g/mol	[1] [2] [4] [5] [6]
IUPAC Name	heptyl octanoate	[1]
CAS Number	4265-97-8	[1] [4] [5]
Synonyms	Heptyl caprylate, Octanoic acid, heptyl ester	[1] [2] [5]

Physicochemical Data

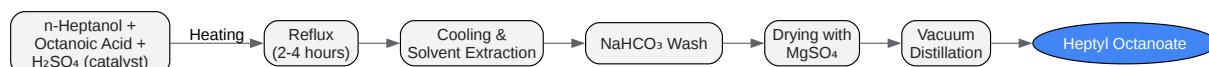
Property	Value	Source
Appearance	Colorless, oily liquid with a green, fruity odor	[2]
Density	0.866 g/cm ³	[2]
Boiling Point	290.5 °C	[2]
Melting Point	-10.6 °C	[2]
Flash Point	130 °C	[2]
Water Solubility	Insoluble	[2]
Refractive Index	1.437	[2]

Experimental Protocols

Synthesis of Heptyl Octanoate via Fischer Esterification

Heptyl octanoate is commonly synthesized through the Fischer esterification of n-heptanol and n-octanoic acid using an acid catalyst.[\[4\]](#)

Objective: To synthesize **heptyl octanoate** from n-heptanol and octanoic acid.


Materials:

- n-Heptanol
- Octanoic acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of n-heptanol and octanoic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with diethyl ether.

- Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude **heptyl octanoate**.
- The product can be further purified by vacuum distillation.

[Click to download full resolution via product page](#)

Fischer Esterification Workflow for **Heptyl Octanoate** Synthesis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **heptyl octanoate**.

Objective: To identify and quantify **heptyl octanoate** in a sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms).

Procedure:

- Sample Preparation: Dilute the **heptyl octanoate** sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
- GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Analysis: Identify the **heptyl octanoate** peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments of the ester.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of **heptyl octanoate**.

Objective: To confirm the structure of **heptyl octanoate** using ¹H and ¹³C NMR.

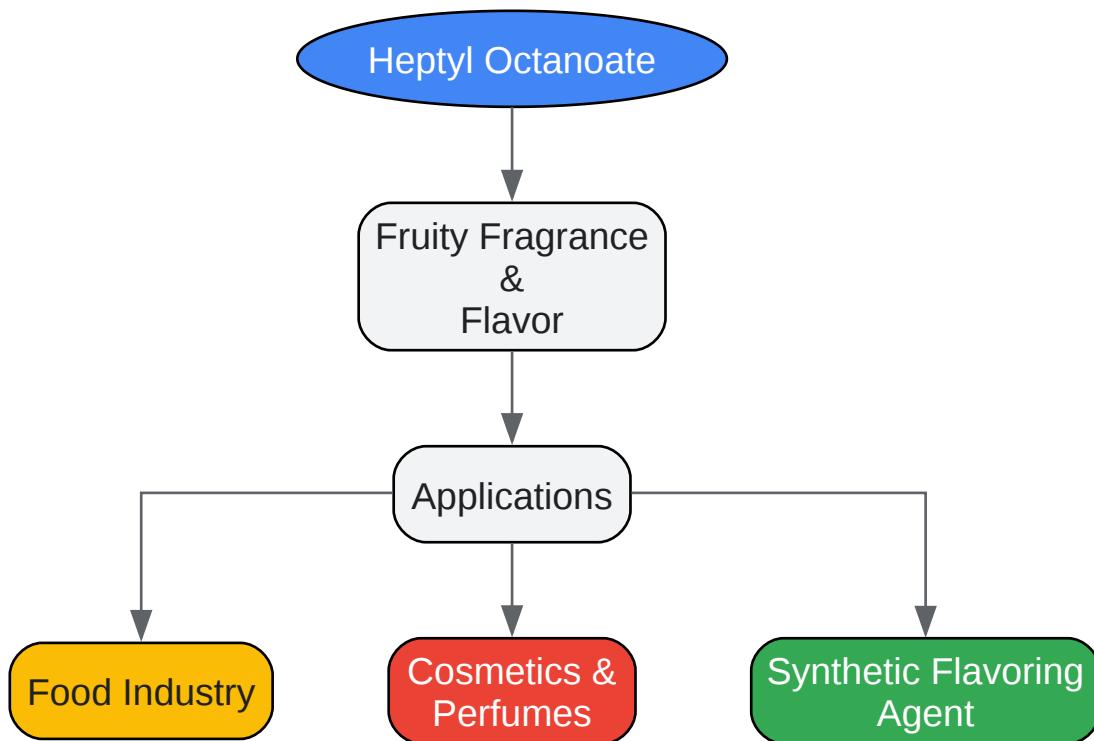
Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of purified **heptyl octanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Expected Chemical Shifts (δ , ppm):
 - ~4.05 (t, 2H, -O-CH₂-)
 - ~2.28 (t, 2H, -C(=O)-CH₂-)
 - ~1.62 (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)
 - ~1.2-1.4 (m, 16H, overlapping methylene protons)
 - ~0.88 (t, 6H, two terminal -CH₃ groups)
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected Chemical Shifts (δ , ppm):
 - ~174.0 (-C=O)
 - ~64.5 (-O-CH₂-)
 - ~34.5 (-C(=O)-CH₂-)
 - ~31.8, 29.1, 28.7, 26.0, 25.0, 22.6 (methylene carbons)
 - ~14.1 (terminal methyl carbons)


Safety and Handling

Heptyl octanoate is generally considered safe for its intended use in flavors and fragrances. However, standard laboratory safety precautions should always be observed.

Aspect	Recommendation
Personal Protective Equipment	Wear safety glasses, gloves, and a lab coat.
Handling	Avoid contact with skin and eyes. Use in a well-ventilated area.
Storage	Store in a cool, dry place away from heat and ignition sources. Keep container tightly closed.
Disposal	Dispose of in accordance with local, state, and federal regulations.

Applications

Heptyl octanoate is primarily used as a flavoring and fragrance agent in the food, cosmetic, and perfume industries due to its pleasant fruity aroma.^[1] It is also used as a synthetic flavoring substance.

[Click to download full resolution via product page](#)

Key Applications of **Heptyl Octanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Heptyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208286#heptyl-octanoate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com